Product packaging for Fmoc-D-Ser(Po(Obzl)Oh)-OH(Cat. No.:CAS No. 1212481-01-0)

Fmoc-D-Ser(Po(Obzl)Oh)-OH

Cat. No.: B1437190
CAS No.: 1212481-01-0
M. Wt: 497.4 g/mol
InChI Key: ZBPUWGDUVAAWJY-HSZRJFAPSA-N
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Description

Significance of Protein Phosphorylation as a Post-Translational Modification

Protein phosphorylation is one of the most widespread and crucial post-translational modifications, regulating a multitude of cellular processes. nih.gov It is estimated that up to a third of all proteins in the human body may be modified by kinase and phosphatase activity. mdpi.com The addition of a negatively charged phosphate (B84403) group can dramatically alter a protein's properties, inducing conformational changes that switch its function on or off. wikipedia.orgnih.gov This mechanism's reversibility allows cells to respond swiftly and dynamically to internal and external signals. wikipedia.org

Phosphorylation is a cornerstone of signal transduction, the process by which cells convert external stimuli into specific responses. nih.govnih.gov Many signaling pathways are cascades of phosphorylation events, where one kinase activates another, amplifying the initial signal. nih.gov For example, receptor tyrosine kinases (RTKs) on the cell surface are activated by binding to ligands like growth factors. wikipedia.org This triggers the receptor to phosphorylate itself (autophosphorylation), creating docking sites for other signaling proteins that contain phosphotyrosine-binding domains. wikipedia.orgnih.gov This recruitment initiates downstream cascades, such as the RAS/MAPK pathway, which are heavily reliant on sequential phosphorylation to transmit the signal from the cell membrane to the nucleus, ultimately regulating processes like cell growth, proliferation, and survival. nih.gov The dysregulation of these phosphorylation-dependent signaling pathways is a hallmark of many diseases, including cancer. nih.govnih.gov

Many enzymes are activated or deactivated by phosphorylation and dephosphorylation. wikipedia.orgnih.gov The addition of a phosphate group can alter an enzyme's three-dimensional structure, either exposing or hiding the active site, or changing its affinity for its substrate. wikipedia.org Glycogen synthase kinase 3 (GSK3), for instance, is a serine/threonine kinase that participates in numerous signaling pathways and regulates over 100 substrate proteins involved in cell differentiation, proliferation, and apoptosis. nih.gov The activity of enzymes in metabolic pathways is also frequently controlled by phosphorylation. ethz.ch In E. coli, for example, phosphorylation at single sites on enzymes can modulate metabolic fluxes in critical pathways like glycolysis and acetate (B1210297) metabolism by mechanisms such as shielding the substrate-binding site or limiting structural dynamics. ethz.ch This regulation allows cells to finely tune their metabolic activity in response to changing nutrient availability and energy demands. ethz.ch

Overview of Phosphopeptides in Biochemical Research

Synthetically produced phosphopeptides are indispensable tools in biochemistry and cell biology, enabling detailed investigation into the roles of protein phosphorylation. jpt.com By incorporating a phosphate group at a defined position, researchers can mimic a specific phosphorylation state of a protein. jpt.comnih.gov This allows for the study of phosphorylation-dependent processes without the need for in vitro kinase reactions, providing a controlled system to probe complex biological questions. jpt.com

Phosphopeptides serve as crucial model substrates for studying the activity and specificity of protein phosphatases, the enzymes that reverse phosphorylation. jpt.comnih.gov Researchers can synthesize various phosphopeptides to determine the optimal substrate sequence for a particular phosphatase. rsc.orgacs.org For instance, studies have used synthetic phosphopeptides to show that while some phosphatases only require a short sequence around the phosphorylated residue, others have more complex recognition requirements. nih.govresearchgate.net These peptides are used in kinetic assays to measure phosphatase activity and in screening efforts to discover phosphatase inhibitors. jpt.comacs.org By systematically altering the amino acids surrounding the phosphorylated residue, a detailed profile of a phosphatase's substrate specificity can be constructed. rsc.org

Phosphatase TypeTypical Substrates/SequencesResearch Application
Protein Phosphatase 2C (PP2C) Peptides with pTXpY or pSXpY sequences. acs.orgInvestigating substrate specificity and developing selective inhibitors. acs.org
Phosphorylase Phosphatase Phosphopeptides corresponding to phosphorylation sites of proteins like phosphorylase a. researchgate.netComparing the substrate specificity of different activated forms of the enzyme. researchgate.net
Generic Liver Phosphatases Short phosphopeptides like Ala-Ser(P)-Val-Ala. nih.govDetermining the minimal sequence requirements for dephosphorylation. nih.gov

Phosphopeptides are widely used as antigens to generate phospho-specific antibodies, which are invaluable reagents for detecting and monitoring the phosphorylation state of proteins. creative-diagnostics.comresearchgate.netdavids-bio.com An antibody raised against a specific phosphopeptide will recognize the target protein only when it is phosphorylated at that particular site. davids-bio.com This process involves synthesizing a phosphopeptide that corresponds to the sequence surrounding a known phosphorylation site and immunizing an animal with it, often after conjugation to a larger carrier protein to enhance immunogenicity. nih.govresearchgate.net The resulting antibodies can be used in a variety of applications, including western blotting, immunocytochemistry, and immunoprecipitation, to study phosphorylation dynamics within cells. researchgate.net To ensure specificity, the antibody serum is often purified by first removing antibodies that bind to the non-phosphorylated version of the peptide. creative-diagnostics.comdavids-bio.com

Many critical protein-protein interactions in signaling pathways are mediated by specialized domains that recognize and bind to phosphorylated residues. nih.gov The Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are two of the most well-characterized modules that bind to specific phosphotyrosine (pTyr) residues. nih.govfrontiersin.org The specificity of this interaction is determined by the amino acid sequence flanking the pTyr. nih.govcigb.edu.cu Synthetic phosphopeptides are essential for studying these interactions. nih.gov They are used in binding assays, such as protein microarrays, to identify the binding partners of SH2 and PTB domain-containing proteins and to map their binding specificity. harvard.edu This has been instrumental in deciphering the wiring of signaling networks that control cell growth, differentiation, and metabolism. wikipedia.orgnih.gov

DomainBinding Motif RecognitionFunction in Signaling
SH2 Domain Binds to phosphotyrosine (pTyr) and typically recognizes 2-3 amino acid residues C-terminal to the pTyr. frontiersin.orgcigb.edu.cuRecruits signaling proteins to activated receptor tyrosine kinases, mediating downstream pathway activation (e.g., Grb2 in the MAPK pathway). nih.gov
PTB Domain Binds to phosphotyrosine (pTyr) and typically recognizes amino acid residues N-terminal to the pTyr. cigb.edu.cuRecruits signaling and adaptor proteins to activated receptors, playing a role in pathways like insulin (B600854) signaling. frontiersin.orgcigb.edu.cu

Evolution of Solid-Phase Peptide Synthesis (SPPS) Techniques

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the 1960s marked a paradigm shift in peptide chemistry. researchgate.netproteogenix.science This method involves anchoring the first amino acid to an insoluble solid support, or resin, and then sequentially adding subsequent amino acids to build the peptide chain. openaccessjournals.comoup.com This approach simplifies the purification process, as reagents and byproducts can be easily washed away after each step, and allows for the automation of peptide synthesis. proteogenix.sciencepeptide.com

Over the decades, SPPS has undergone significant evolution, leading to the development of two primary chemical strategies: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection schemes. americanpeptidesociety.orgnih.gov

The choice between Boc and Fmoc chemistry depends on the specific requirements of the peptide being synthesized. americanpeptidesociety.org Both strategies rely on protecting the alpha-amino group of the incoming amino acid to prevent unwanted side reactions during peptide bond formation. americanpeptidesociety.org

The original Boc strategy utilizes an acid-labile Boc group for temporary N-terminal protection and strong acids, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. iris-biotech.dealtabioscience.com In contrast, the Fmoc strategy employs a base-labile Fmoc group for N-terminal protection, which is typically removed with a mild base like piperidine (B6355638). americanpeptidesociety.orgiris-biotech.de The final cleavage and side-chain deprotection are achieved with a milder acid, commonly trifluoroacetic acid (TFA). altabioscience.com

The following table provides a comparative overview of the two chemistries:

FeatureBoc ChemistryFmoc Chemistry
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Side-Chain Protection Typically benzyl-based (Bzl)Typically tert-butyl-based (tBu)
Final Cleavage Strong acid (e.g., HF)Mild acid (e.g., TFA)
Orthogonality Less orthogonal, as both Boc and some side-chain groups are acid-sensitive. iris-biotech.deTruly orthogonal, with base-labile Nα-protection and acid-labile side-chain protection. iris-biotech.de
Compatibility with Modified Peptides Harsher conditions can be detrimental to sensitive modifications like phosphorylation and glycosylation. nih.govaltabioscience.comMilder conditions are highly compatible with a wide range of modifications. nih.govaltabioscience.com

The milder reaction conditions of Fmoc chemistry make it the preferred method for synthesizing peptides containing post-translational modifications such as phosphorylation and glycosylation. nih.govaltabioscience.com The harsh acidic conditions required in Boc chemistry, particularly the use of HF for final cleavage, can degrade or remove these sensitive functional groups. nih.govaltabioscience.com

The orthogonality of the Fmoc/tBu strategy is a significant advantage. iris-biotech.de The use of a mild base to remove the Fmoc group leaves the acid-labile side-chain protecting groups, including those on phosphorylated or glycosylated residues, intact throughout the synthesis. nih.gov This ensures the integrity of the modification until the final cleavage step. Furthermore, the availability of a wider array of commercially available Fmoc-protected amino acids, including modified versions, facilitates the synthesis of complex peptides. iris-biotech.dealtabioscience.com

The Role of Protected Phosphoamino Acid Building Blocks in SPPS

To incorporate phosphorylated amino acids into a peptide sequence during SPPS, specialized building blocks are required. acs.orgnih.gov These are amino acids where the phosphate group, as well as the alpha-amino group, are protected to prevent unwanted reactions. Fmoc-D-Ser(PO(OBzl)OH)-OH is an exemplary building block for introducing a D-phosphoserine residue into a peptide chain using Fmoc SPPS. alfa-chemistry.comsigmaaldrich.com

The Fmoc group provides the necessary temporary protection of the N-terminus. cymitquimica.com The benzyl (B1604629) (Bzl) group on the phosphate moiety serves as a semi-permanent protecting group that is stable to the basic conditions used for Fmoc removal but can be cleaved during the final acid treatment with TFA. sigmaaldrich.com The use of such a monoprotected phosphoserine derivative is crucial because fully protected phosphate triesters are prone to a side reaction called β-elimination under the basic conditions of Fmoc deprotection. sigmaaldrich.com

The incorporation of this compound is achieved using standard activation methods in SPPS. alfa-chemistry.comsigmaaldrich.com This building block allows for the efficient synthesis of peptides containing single or multiple D-phosphoserine residues. sigmaaldrich.comalfa-chemistry.com The ability to synthetically produce phosphopeptides with defined phosphorylation sites is essential for studying the specific roles of protein phosphorylation in biological processes. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24NO8P B1437190 Fmoc-D-Ser(Po(Obzl)Oh)-OH CAS No. 1212481-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUWGDUVAAWJY-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Compound Fmoc D Ser Po Obzl Oh Oh: a Key Phosphoserine Building Block

Structural Context within Fmoc-Protected Amino Acid Derivatives

Fmoc-D-Ser(PO(OBzl)OH)-OH belongs to the family of N-α-Fmoc-protected amino acids, which are the fundamental units used in Fmoc solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgpeptide.com The structure of this compound can be deconstructed into three key components:

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the alpha-amino group (N-α) of the D-serine core. wikipedia.org Its primary function is to prevent the amino group from reacting during the formation of a peptide bond. peptide.com The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), allowing for the stepwise addition of amino acids to a growing peptide chain. americanpeptidesociety.orgaltabioscience.com

The D-Serine Core: This is the central amino acid scaffold. Unlike the more common L-amino acids found in naturally occurring proteins, this compound features the D-enantiomer (stereoisomer) of serine. This specific stereochemistry is critical for its intended applications.

The Monobenzyl-Protected Phosphate (B84403) Group: The side chain hydroxyl group of the D-serine is modified with a phosphate group, mimicking the biological process of phosphorylation. This phosphate group is itself protected to prevent unwanted side reactions. Specifically, one of the acidic hydroxyls of the phosphate is protected as a benzyl (B1604629) (Bzl) ester, while the other remains as a free acid (OH). This partial protection scheme is central to its utility in Fmoc chemistry.

Below is a table summarizing the key properties of this compound.

PropertyValue
Full Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-O-[hydroxy(phenylmethoxy)phosphoryl]-D-serine
Molecular Formula C₂₅H₂₄NO₈P
Molecular Weight 497.43 g/mol
CAS Number 1212481-01-0
Appearance White to off-white solid powder
Key Functional Groups Fmoc (amine protection), Carboxylic Acid, Monobenzyl Phosphate (side-chain modification)

Importance of D-Stereoisomer in Stereospecific Peptide Synthesis

The vast majority of proteins in nature are constructed exclusively from L-amino acids. The incorporation of a D-stereoisomer, such as D-serine from this compound, is a deliberate synthetic strategy to impart specific properties to a peptide. nih.gov

The most significant advantage of using D-amino acids is the enhanced stability of the resulting peptide against enzymatic degradation. mdpi.comamericanpeptidesociety.org Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and are evolved to recognize and cleave peptide bonds flanked by L-amino acids. nih.govmdpi.com Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer biological half-life, which is a highly desirable trait for peptide-based therapeutics. nih.govmdpi.com

Furthermore, the introduction of a D-amino acid can profoundly influence the peptide's secondary structure. It can disrupt or stabilize specific conformations, such as α-helices or β-sheets, or induce the formation of β-turns. nih.govrsc.org This conformational control can be critical for modulating a peptide's biological activity, such as its binding affinity to a specific receptor or its ability to mimic a particular protein structure. mdpi.com In some cases, the presence of a D-amino acid is an absolute requirement for biological function. mdpi.com

Overview of its Functionality as a Monobenzyl-Protected Phosphoserine Derivative

The synthesis of phosphopeptides using the Fmoc strategy is complicated by the instability of the phosphate group under the basic conditions used for Fmoc removal. If the phosphate group on the serine side chain is fully protected (e.g., as a dibenzyl or di-tert-butyl ester), it is highly susceptible to a side reaction known as β-elimination upon treatment with piperidine. nih.govsigmaaldrich.com This reaction results in the irreversible conversion of the phosphoserine residue to a dehydroalanine (B155165) residue, destroying the desired modification. nih.gov

This compound was designed to circumvent this problem. sigmaaldrich.com The key is the single benzyl group, which leaves one acidic proton on the phosphate moiety. During the Fmoc deprotection step, the basic conditions are thought to deprotonate this acidic phosphate, creating a negatively charged phosphodiester. nih.govresearchgate.net This negative charge inhibits the abstraction of the α-proton of the amino acid, which is the initiating step for β-elimination, thus rendering the phosphoserine residue stable to piperidine treatment. sigmaaldrich.comresearchgate.net

While this monobenzyl protection strategy successfully prevents β-elimination, the presence of the acidic phosphate group introduces other challenges. This partially protected building block can be difficult to couple efficiently due to its charge and potential to interfere with the activation process. sigmaaldrich.com To overcome this, specialized, highly efficient coupling reagents are recommended. sigmaaldrich.com Uronium/aminium-based reagents such as HBTU, TBTU, HATU, or phosphonium-based reagents like PyBOP® are typically employed to ensure the successful incorporation of the phosphoserine derivative into the growing peptide chain. sigmaaldrich.comscientificlabs.iepeptide.com

Historical Context of its Development and Commercial Availability

The ability to synthesize peptides with site-specific phosphorylation is crucial for studying a vast array of cellular processes, from signal transduction to protein regulation. nih.gov Early methods for phosphopeptide synthesis often relied on the "global phosphorylation" approach, where a completed peptide containing serine residues was phosphorylated on the solid support. This method often suffered from low yields and a lack of specificity.

The advent of Fmoc-based SPPS, which uses milder conditions than the older Boc-based chemistry, paved the way for a more elegant "building block" approach. lgcstandards.comnih.gov This involves synthesizing the peptide using pre-phosphorylated and suitably protected amino acid derivatives. nih.gov The development of stable, protected phosphoserine building blocks was a major landmark in the field. acs.org

Initial attempts using fully protected phosphate groups were hampered by the β-elimination side reaction during Fmoc removal. sigmaaldrich.com The development of the monobenzyl-protected derivatives, Fmoc-Ser(PO(OBzl)OH)-OH and its threonine counterpart, provided a robust solution to this problem and became the building blocks of choice for the routine synthesis of phosphopeptides. researchgate.net

The commercial availability of these high-purity reagents from specialized suppliers like Novabiochem® (now part of Merck) has been instrumental in making this complex chemistry accessible to a wide range of researchers. sigmaaldrich.comsigmaaldrich.com The subsequent development and commercialization of the D-isomer, this compound, further expanded the toolbox, allowing for the synthesis of D-phosphopeptides for applications in drug discovery and structural biology. glpbio.com

Synthetic Methodologies for Phosphoserine Containing Peptides Utilizing Fmoc D Ser Po Obzl Oh Oh

General Principles of Fmoc Solid-Phase Phosphopeptide Synthesis

The chemical synthesis of phosphopeptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the predominant method for producing these crucial molecules for biological research. nih.gov The Fmoc strategy offers an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a base, while side-chain protecting groups and the resin linkage are cleaved by acid. nih.gov This approach is particularly advantageous for phosphopeptides because critical post-translational modifications like phosphorylation are often unstable under the harsh hydrofluoric acid (HF) cleavage conditions required by the alternative Boc (tert-butyloxycarbonyl) strategy. nih.gov The use of building blocks like Fmoc-D-Ser(PO(OBzl)OH)-OH, where the phosphate (B84403) group is protected with a monobenzyl group, has been instrumental in advancing the field. This specific protection minimizes the risk of β-elimination, a common side reaction, making Fmoc-based synthesis the preferred strategy for phosphopeptides. nih.gov

Iterative Coupling and Deprotection Cycles

The core of Fmoc-SPPS is the sequential repetition of two key steps: Nα-Fmoc deprotection and amino acid coupling, performed on a solid support or resin. creative-peptides.comoup.com

Deprotection: Each cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comnih.gov The base induces a β-elimination reaction, cleaving the Fmoc group. chempep.com For phosphoserine-containing peptides, this step requires careful management. The protected phosphate group is sensitive to alkaline conditions, which can promote an undesirable side reaction known as β-elimination of the phosphate group itself. nih.govresearchgate.net This is a competing reaction to the desired Fmoc removal. nih.gov Studies have shown that performing the deprotection at room temperature, rather than elevated temperatures sometimes used to speed up synthesis, helps to minimize this side reaction. researchgate.netresearchgate.net

Coupling: Following deprotection and thorough washing to remove the piperidine and cleaved Fmoc byproducts, the next Fmoc-protected amino acid is introduced. oup.com The carboxyl group of this incoming amino acid must be activated to facilitate the formation of a new peptide (amide) bond with the newly liberated N-terminal amine of the resin-bound peptide. bachem.com For a sterically hindered and electronically complex residue like this compound, the choice of activation method is critical for achieving high coupling efficiency. nih.govsigmaaldrich.com After the coupling reaction is complete, excess reagents are removed by extensive washing, and the cycle can be repeated until the desired peptide sequence is fully assembled. creative-peptides.com

This iterative process allows for the controlled, stepwise construction of the peptide chain. researchgate.net However, any inefficiencies in either the deprotection or coupling steps can lead to the accumulation of deletion sequences or other impurities, which can be difficult to separate from the final product. oup.com

Resin Selection for Phosphopeptide Assembly (e.g., Chlorotrityl Resin)

The choice of solid support is a critical parameter in SPPS. For phosphopeptide synthesis, and particularly for the synthesis of protected peptide fragments, the 2-chlorotrityl chloride (2-CTC) resin offers significant advantages. peptide.comnih.gov

2-CTC resin is highly acid-sensitive, allowing the final peptide to be cleaved under extremely mild acidic conditions. peptide.comksyun.com A mixture of acetic acid/trifluoroethanol/dichloromethane (B109758) (AcOH/TFE/DCM) can cleave the peptide from the resin within 15-60 minutes at room temperature. ksyun.comresearchgate.net These conditions are gentle enough to leave acid-labile side-chain protecting groups, including the benzyl (B1604629) protection on the phosphate group of this compound, intact. ksyun.com This makes 2-CTC resin the support of choice for preparing fully protected phosphopeptide fragments intended for use in convergent or fragment condensation synthesis strategies. nih.gov

Other key benefits of using 2-CTC resin include:

Suppression of Racemization: The initial attachment (esterification) of the first Fmoc-amino acid to the resin proceeds with little to no racemization. peptide.comnih.gov

Inhibition of Diketopiperazine Formation: The steric bulk of the trityl linkage effectively hinders the intramolecular cyclization reaction that leads to diketopiperazine formation. peptide.comnih.gov This is a common side reaction, especially when the first two amino acids in a sequence are being coupled.

High Loading Efficiency: High yields of esterification can be achieved rapidly (e.g., within 25 minutes) in solvents like dichloromethane (DCM), using less than one equivalent of the Fmoc-amino acid relative to the resin's capacity. ksyun.com

Due to its high sensitivity to moisture, which can deactivate the reactive chloride sites, it is often recommended to activate the 2-CTC resin with a reagent like thionyl chloride prior to loading the first amino acid to ensure maximum loading capacity. nih.gov

Coupling Reagent Selection and Optimization

The formation of the peptide bond between an activated Fmoc-amino acid and the N-terminal amine of the growing peptide chain is the most critical reaction in SPPS. The choice of coupling reagent (activator) directly influences reaction speed, efficiency, and the level of side reactions, especially for incorporating challenging residues like this compound. sigmaaldrich.comsigmaaldrich.com The partially protected phosphate group in this building block presents a potentially reactive acidic functionality, necessitating careful selection of coupling conditions. sigmaaldrich.com

Role of Carbodiimide (B86325) Reagents (e.g., DIPCDI/HOBt)

Carbodiimides were among the first coupling reagents developed for SPPS and remain relevant, particularly N,N'-diisopropylcarbodiimide (DIPCDI) because its urea (B33335) byproduct is soluble in common SPPS solvents. bachem.compeptide.compeptide.com Carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. peptide.comnih.gov

However, this intermediate is prone to two significant side reactions:

Racemization: The O-acylisourea can rearrange to form an oxazolone, which is susceptible to racemization. nih.gov

N-acylurea Formation: The intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the peptide chain. bachem.compeptide.com

To suppress these side reactions and improve coupling efficiency, carbodiimides are almost always used in combination with a nucleophilic additive. bachem.comnih.gov The additive rapidly traps the O-acylisourea intermediate to form a more stable, less reactive, but still efficient active ester. peptide.comnih.gov The most common additive has historically been 1-hydroxybenzotriazole (B26582) (HOBt). bachem.compeptide.com The combination of DIPCDI/HOBt is a classic and effective method for many coupling reactions. sigmaaldrich.comresearchgate.net

Impact of Activator Choice on Coupling Efficiency and Side Reactions

The choice of activator, whether it is part of a uronium salt (like the HOAt in HATU) or used as an additive with a carbodiimide (like HOBt with DIPCDI), has a profound impact on the synthesis of phosphopeptides. sigmaaldrich.com

The primary role of the activator/additive is to form an active ester that balances reactivity with stability to prevent side reactions. nih.gov The efficiency of these additives generally follows the order of their reactivity: OAt > OxymaPure > OBt. sigmaaldrich.com

HOBt (1-Hydroxybenzotriazole): For decades, HOBt was the standard additive for carbodiimide-mediated couplings. bachem.commerckmillipore.com It effectively suppresses racemization and prevents the dehydration of asparagine and glutamine side chains. bachem.commerckmillipore.com

HOAt (1-Hydroxy-7-azabenzotriazole): The esters formed from HOAt are more reactive than their HOBt counterparts. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt structure is thought to provide anchimeric assistance, accelerating the aminolysis step of the coupling reaction. sigmaaldrich.com This makes reagents containing HOAt, like HATU, particularly effective for difficult or sterically hindered couplings. sigmaaldrich.com

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has emerged as a superior and safer alternative to HOBt, which has been reclassified as a desensitized explosive. merckmillipore.com It has a pKa similar to HOBt but has been shown to be more effective at suppressing racemization in carbodiimide-mediated reactions. merckmillipore.com The combination of DIPCDI and OxymaPure, especially with microwave heating, is a highly efficient coupling methodology. merckmillipore.comkohan.com.tw This combination, known as CarboMAX™, has been shown to stabilize the acid-labile protected phosphate group at high temperatures, minimizing side reactions during the synthesis of phosphopeptides. kohan.com.tw

AdditiveAssociated ReagentsImpact on CouplingImpact on Side Reactions
HOBt DIPCDI, HBTU, PyBOPGood efficiency for standard couplings. merckmillipore.comEffectively suppresses racemization and N-acylurea formation. bachem.compeptide.com Prevents dehydration of Asn/Gln. merckmillipore.com
HOAt DIPCDI, HATUHigher efficiency than HOBt, excellent for hindered couplings. sigmaaldrich.comSuperior racemization suppression compared to HOBt. globalresearchonline.net
OxymaPure DIPCDI, COMUMore effective than HOBt. merckmillipore.com Stabilizes phosphate groups at high temperatures. kohan.com.twExcellent racemization suppression. merckmillipore.com Safer (non-explosive) alternative to HOBt. merckmillipore.com

Deprotection Strategies for the Fmoc Group

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step in Solid Phase Peptide Synthesis (SPPS). This process, known as deprotection, is typically achieved using a basic solution. However, when dealing with phosphorylated amino acids like this compound, the choice of base and reaction conditions is crucial to prevent side reactions, most notably β-elimination. nih.govresearchgate.net

Standard Piperidine-Mediated Fmoc Removal

The most common method for Fmoc deprotection involves treating the peptide-resin with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). iris-biotech.denih.gov The mechanism involves the removal of the acidic proton at the C9 position of the fluorene (B118485) ring by piperidine, followed by a β-elimination that releases the free amine of the peptide and dibenzofulvene (DBF). nih.govluxembourg-bio.com The excess piperidine then acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct. nih.govspringernature.com

Standard protocols often employ a 20% (v/v) solution of piperidine in DMF. iris-biotech.despringernature.comrsc.org The deprotection is usually performed in two stages: a short initial treatment followed by a longer one to ensure complete removal of the Fmoc group. rsc.org While effective for many amino acids, this standard procedure can promote β-elimination of the protected phosphate group in phosphoserine residues, particularly when the residue is at the N-terminal position of the peptide chain. nih.govresearchgate.netsigmaaldrich.com This side reaction leads to the formation of a dehydroalanine (B155165) residue, which can subsequently react with piperidine to form a 3-(1-piperidinyl)alanyl-containing peptide byproduct. researchgate.net The propensity for this side reaction is notably enhanced by the use of microwave irradiation during deprotection. researchgate.net

Table 1: Standard Conditions for Piperidine-Mediated Fmoc Deprotection

ParameterConditionSource(s)
Reagent Piperidine iris-biotech.denih.gov
Concentration 20-30% (v/v) springernature.comacsgcipr.org
Solvent N,N-dimethylformamide (DMF) iris-biotech.despringernature.com
Typical Duration 10-20 minutes (often repeated) springernature.comrsc.org

Alternative Bases for Selective Deprotection (e.g., Cyclohexylamine (B46788), DBU)

To mitigate the risk of β-elimination associated with piperidine, especially in the synthesis of complex or multi-phosphorylated peptides, alternative bases have been investigated. nih.govresearchgate.net The goal is to identify reagents that efficiently remove the Fmoc group while minimizing the base-catalyzed degradation of the phosphoserine side chain.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a non-nucleophilic base, has emerged as a highly effective alternative. nih.goviris-biotech.denih.gov Studies have shown that a low concentration of DBU (e.g., 0.5% in DMF) can achieve nearly complete Fmoc deprotection in a short time (5 minutes) at elevated temperatures (90°C) with very high crude peptide purity and no observable β-elimination. nih.gov Computational studies support these experimental findings, revealing that the energy barrier for Fmoc deprotection by DBU is significantly lower (by 16 kcal/mol) than the energy barrier for β-elimination. nih.gov In contrast, with piperidine, the energy barriers for both reactions are comparable, making the side reaction kinetically competitive. nih.gov

Cyclohexylamine is another primary amine that has been shown to effectively remove the Fmoc group while suppressing β-elimination. researchgate.netspringernature.com A study on model phosphopeptides demonstrated that using a 50% cyclohexylamine solution in dichloromethane (DCM) resulted in complete suppression of the β-elimination byproduct, yielding crude peptide of high purity. researchgate.net Other bases such as morpholine (B109124) and piperazine (B1678402) have also been shown to reduce or eliminate this side reaction. nih.govresearchgate.net

Table 2: Comparison of Deprotection Bases for Fmoc-pSer Peptides

BaseConcentrationConditionsβ-Elimination Side ProductSource(s)
Piperidine 20% in DMFRoom TemperatureObserved (7% for N-terminal pSer) nih.govresearchgate.net
DBU 0.5% in DMF90°C, 5 minNot observed nih.gov
Cyclohexylamine 50% in DCMNot specifiedCompletely suppressed researchgate.net
Morpholine 10% in DMF90°C, 2 hObserved nih.gov
Piperazine 1% in DMF90°C, 2 hSignificant byproduct formation nih.gov

Incorporation of Multiple Phosphorylation Sites

The synthesis of peptides containing multiple phosphorylation sites, particularly in clustered regions, presents significant synthetic challenges. nih.gov Such peptides are crucial for studying the biological effects of phosphorylation patterns. nih.gov this compound serves as an excellent building block for preparing these complex molecules. sigmaaldrich.comsigmaaldrich.com

The primary difficulties in synthesizing multi-phosphorylated peptides (MPPs) include:

Steric Hindrance and Electrostatic Repulsion: The bulky and negatively charged nature of the protected phosphate groups can hinder coupling efficiency, requiring more forceful activation methods or longer reaction times. nih.gov

Increased Risk of β-Elimination: Each protected phosphoserine residue introduced is susceptible to β-elimination during the subsequent basic Fmoc deprotection steps. nih.govresearchgate.net

To overcome these hurdles, specific strategies are employed. The use of monobenzyl-protected derivatives like this compound is itself a key strategy, as the remaining acidic proton on the phosphate is thought to become deprotonated during the basic Fmoc removal step, thereby inhibiting the subsequent deprotonation at the α-carbon that initiates β-elimination. nih.gov For coupling these sterically hindered residues, potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred over standard reagents. rsc.orgsigmaaldrich-jp.com Furthermore, for peptides with numerous phosphorylated residues, it can be beneficial to perform deprotection of the phosphoserine residues under milder conditions or with alternative bases like DBU, while using standard piperidine treatment for the non-phosphorylated amino acids. researchgate.net In some cases, double coupling steps are necessary to ensure complete incorporation, especially for additions beyond the third consecutive phosphoserine residue. researchgate.net

Comparative Analysis with L-Serine Counterpart

The direct counterpart to this compound is its enantiomer, Fmoc-L-Ser(PO(OBzl)OH)-OH . The fundamental difference between these two building blocks lies in their stereochemistry at the alpha-carbon (α-carbon), which is the defining characteristic of D- and L-amino acids.

From a chemical synthesis perspective, both the D- and L-isomers exhibit nearly identical reactivity. They are both monobenzyl-protected phosphoserine derivatives designed for incorporation via Fmoc-SPPS. sigmaaldrich.comsigmaaldrich.com The challenges encountered during their use, such as the potential for β-elimination during Fmoc deprotection and difficulties in coupling due to steric bulk, are common to both enantiomers. sigmaaldrich.comsigmaaldrich.com The strategies employed to mitigate these issues, including the use of specific coupling reagents like PyBOP® or TBTU and careful selection of deprotection conditions, are applicable to both the D- and L-forms. sigmaaldrich.comsigmaaldrich.com

The choice between using this compound and its L-counterpart is determined entirely by the target peptide's desired primary structure and biological function. Peptides incorporating D-amino acids are often synthesized to increase their stability against proteolytic degradation by enzymes, which are typically specific for L-amino acids. Therefore, the selection is a design choice for the final product rather than a decision based on differing synthetic performance. Both are commercially available and considered standard reagents for the synthesis of phosphoserine-containing peptides. sigmaaldrich.comsigmaaldrich.com

Table 3: Comparison of this compound and Fmoc-L-Ser(PO(OBzl)OH)-OH

FeatureThis compoundFmoc-L-Ser(PO(OBzl)OH)-OH
Stereochemistry D-configuration at α-carbonL-configuration at α-carbon
Chemical Formula C₂₅H₂₄NO₈PC₂₅H₂₄NO₈P
Molecular Weight 497.43 g/mol 497.43 g/mol
Synthetic Application Incorporation of D-phosphoserine in Fmoc-SPPSIncorporation of L-phosphoserine in Fmoc-SPPS
Reactivity Prone to β-elimination under basic conditions; requires potent coupling agents.Prone to β-elimination under basic conditions; requires potent coupling agents.
Primary Use Synthesis of proteolytically stable peptide analogs.Synthesis of peptides mimicking natural protein sequences.

Challenges and Optimization Strategies in Fmoc D Ser Po Obzl Oh Oh Mediated Peptide Synthesis

Identification and Mitigation of Phosphoryl β-Elimination

Phosphoryl β-elimination is a competing reaction that occurs during the base-mediated deprotection of the Fmoc group. nih.gov This reaction leads to the formation of a dehydroalanine (B155165) intermediate, which can subsequently react with the deprotection base (e.g., piperidine) to form an undesirable adduct, such as a 3-(1-piperidinyl)alanyl-containing peptide. unimelb.edu.auresearchgate.net This side reaction compromises the purity and yield of the target phosphopeptide.

The removal of the Nα-Fmoc protecting group is typically achieved using a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov The mechanism proceeds via a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) pathway. nih.gov

The process involves two main steps:

A mild base, such as piperidine, abstracts the acidic proton on the 9-position of the fluorenyl ring system. nih.gov

This is followed by a β-elimination step that releases the highly reactive dibenzofulvene intermediate, which is then trapped by the excess amine to form a stable adduct. nih.gov

However, under these same basic conditions, a competing β-elimination of the phosphoryl group from the phosphoserine residue can occur. The acidic proton on the α-carbon of the phosphoserine is abstracted by the base. The resulting carbanion intermediate is stabilized by the electron-withdrawing phosphate (B84403) group, which then acts as a leaving group, leading to the formation of a dehydroalanine residue. researchgate.net This reactive intermediate can be attacked by the piperidine present in the deprotection solution, resulting in the irreversible formation of a β-piperidinyl-alanyl byproduct. unimelb.edu.auresearchgate.net Studies have shown that this piperidine-mediated β-elimination is particularly problematic for N-terminal phosphoserine residues. unimelb.edu.auresearchgate.net

ConditionEffect on β-EliminationReference
Microwave Irradiation Enhanced / Accelerated researchgate.netalfa-chemistry.comsigmaaldrich.com
Non-Microwave (Room Temp) Minimized / Suppressed researchgate.net

Given the challenges posed by β-elimination, several strategies have been developed to suppress the formation of these byproducts and improve the fidelity of phosphopeptide synthesis.

A straightforward approach to mitigate the enhanced rate of β-elimination is to avoid the use of microwave irradiation during the critical deprotection step of the Fmoc-D-Ser(PO(OBzl)OH)-OH residue. researchgate.net Performing the deprotection using a standard piperidine solution at room temperature significantly reduces the incidence of the elimination side reaction. researchgate.netkohan.com.tw This method prioritizes the integrity of the phosphoserine residue over the speed of the deprotection step.

Replacing piperidine with alternative bases for the Fmoc deprotection step has proven to be a highly effective strategy to eliminate the β-elimination side reaction. alfa-chemistry.comsigmaaldrich.com Studies have investigated several alternative reagents, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and cyclohexylamine (B46788) showing particular promise. researchgate.netsigmaaldrich.com

DBU, a non-nucleophilic base, can be used at low concentrations (e.g., 0.5% to 2% in DMF) to efficiently remove the Fmoc group while suppressing β-elimination. nih.govnih.gov Even at elevated temperatures (90°C), a very low concentration of DBU (0.5%) has been shown to provide almost complete Fmoc deprotection with very high crude purity and no observable β-elimination byproduct. nih.gov Computational studies suggest that the energy barrier for β-elimination using DBU is significantly higher than that for Fmoc deprotection, making the desired reaction kinetically favorable. nih.gov

Cyclohexylamine has also been identified as an excellent alternative. A deprotection protocol using 50% cyclohexylamine in dichloromethane (B109758) (DCM) was found to give complete suppression of β-elimination, providing the crude phosphopeptide with the highest purity in a comparative study. researchgate.net Other bases such as morpholine (B109124) and piperazine (B1678402) have also been shown to suppress β-elimination. nih.govresearchgate.net

Deprotection ReagentConcentrationEfficacy in Suppressing β-EliminationReference
Piperidine 20% in DMFProne to causing β-elimination, especially with microwave heating unimelb.edu.auresearchgate.net
Cyclohexylamine 50% in DCMComplete suppression, yielding high purity crude peptide researchgate.net
DBU 0.5-5% in DMFComplete suppression, effective even at high temperatures nih.govresearchgate.net
Morpholine 10% in DMFSuppression observed nih.govresearchgate.net
Piperazine 1% in DMFSuppression observed nih.govresearchgate.net

In addition to optimizing the deprotection step, the conditions used for coupling the this compound building block and subsequent amino acids are also critical. Mild coupling conditions are employed to prevent side reactions such as dephosphorylation of the acid-sensitive phosphoester linkage, which can be promoted by high temperatures during carbodiimide-mediated coupling. researchgate.net The use of N,N-Diisopropylethylamine (DIPEA) in a solution of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) provides a milder activation environment that helps preserve the integrity of the phosphate group. researchgate.netresearchgate.net This approach, combined with optimized deprotection strategies, forms a comprehensive methodology for minimizing side reactions throughout the synthesis cycle. researchgate.net

Strategies for Suppression of β-Elimination Byproducts

Addressing Coupling Efficiency Issues

The successful acylation of the N-terminal amine of the growing peptide chain with this compound is often hampered by lower coupling yields compared to its non-phosphorylated counterparts. This reduced efficiency stems from several factors inherent to the phosphoserine building block.

The presence of a partially protected phosphate group in this compound is a primary contributor to coupling difficulties. This moiety introduces both steric hindrance and electrostatic repulsion, which can impede the approach of the activated amino acid to the resin-bound peptide chain. nih.gov The bulky benzyl (B1604629) group on the phosphate, combined with the negatively charged hydroxyl group, creates an unfavorable environment for the coupling reaction to proceed efficiently. Furthermore, the phosphate hydroxyl group can interfere with the activation process itself, particularly when using certain coupling reagents. It has been suggested that highly reactive coupling reagents may react with the phosphodiester, reducing the amount of reagent available to activate the carboxylic acid group for amide bond formation. rsc.org

To overcome the challenges posed by the partially protected phosphate, optimization of the reagent stoichiometry is crucial. A common strategy is to increase the excess of the tertiary base, N,N-Diisopropylethylamine (DIPEA), used in the coupling step. It has been observed that increasing the DIPEA excess from the standard two to three-fold to a higher ratio can be beneficial. sigmaaldrich-jp.commerckmillipore.com For instance, the yield in a sterically challenging coupling of a similar phosphothreonine derivative was shown to increase significantly with a greater excess of DIPEA. sigmaaldrich-jp.com This is thought to help in neutralizing the acidic phosphate hydroxyl group and creating a more favorable environment for the coupling reaction. Uronium-based coupling reagents such as HBTU or HATU are often recommended for incorporating these partially protected phosphoamino acids. merckmillipore.com

Coupling ConditionReagent EquivalentsObservation
Standard2-3 eq. DIPEALower coupling efficiency, especially for sterically hindered residues.
Optimized>3 eq. DIPEAImproved coupling yields.

This table illustrates the general effect of increasing DIPEA excess on coupling efficiency for partially protected phosphoamino acids.

For particularly difficult couplings involving this compound, a single acylation step may not be sufficient to drive the reaction to completion. In such cases, a double coupling strategy is often employed. researchgate.net This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to ensure that all free N-terminal amines on the peptide resin have reacted. rsc.org This approach is particularly important in the synthesis of peptides with multiple or adjacent phosphoserine residues, where cumulative incomplete couplings can lead to a significant amount of deletion sequences in the final product. researchgate.net Some protocols even suggest alternating between different acylating agents, such as HBTU and HATU, in the two coupling steps. researchgate.net

In addition to double coupling, extending the reaction time for the acylation step can also improve the coupling efficiency of sterically hindered residues like this compound. rsc.org Standard coupling times may not be sufficient for the bulky, charged amino acid to react completely. By allowing the reaction to proceed for a longer duration, typically 1 to 2 hours or more, the yield of the desired phosphopeptide can be increased. researchgate.netthieme-connect.de This is particularly relevant for large-scale syntheses where minimizing the excess of the expensive phosphoserine building block is desirable. thieme-connect.de

Optimization StrategyDescriptionApplication
Double Acylation Repeating the coupling step with fresh reagents.Difficult couplings, sequences with multiple phosphoserines. researchgate.netrsc.org
Extended Reaction Time Increasing the duration of the coupling reaction (e.g., 1-2 hours).Sterically hindered residues, large-scale synthesis. rsc.orgresearchgate.netthieme-connect.de

This table summarizes common strategies to enhance coupling efficiency in phosphopeptide synthesis.

Minimizing Piperidine Counterion Exchange and Acylation

A significant side reaction that can occur during the synthesis of phosphopeptides with this compound involves the piperidine used for Fmoc deprotection. After the Fmoc group is removed, the acidic proton of the partially protected phosphate can be deprotonated, forming a salt with the piperidinium (B107235) cation. rsc.orgmerckmillipore.com This piperidinium salt may not be completely washed away from the resin. rsc.org

To mitigate this problem, several strategies can be employed. One approach is to increase the excess of the coupling reagents and the activated amino acid to compensate for the amount consumed by the piperidine acylation. researchgate.net Another effective method is to perform a counterion exchange by washing the resin with a solution of a tertiary amine, such as DIPEA, after the Fmoc deprotection and before the coupling step. researchgate.net This replaces the piperidinium counterion with a non-nucleophilic diisopropylethylammonium ion, which will not react with the activated amino acid.

Purification Methodologies for Complex Phosphopeptides

The purification of synthetic phosphopeptides, particularly those that are complex or heavily phosphorylated, presents its own set of challenges. The high polarity imparted by the phosphate groups can make purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC) difficult. rsc.org While RP-HPLC is a common technique, the presence of the benzyl protecting group on the phosphate of this compound adds a hydrophobic character that must be considered during method development.

For highly phosphorylated peptides, alternative purification strategies may be necessary. Anion-exchange chromatography has been shown to be effective for purifying such peptides, taking advantage of the negative charges of the phosphate groups. researchgate.net Size-exclusion chromatography can also be a useful tool for separating the desired full-length peptide from smaller impurities. researchgate.net

In the context of analyzing complex biological samples, immobilized metal affinity chromatography (IMAC) is a powerful technique for the selective enrichment of phosphopeptides. nih.gov Resins functionalized with metal ions such as Fe³⁺, Ti⁴⁺, or Zr⁴⁺ can selectively bind to the phosphate groups, allowing for the separation of phosphopeptides from their non-phosphorylated counterparts. nih.gov

Anion Exchange Chromatography

Anion exchange chromatography (AEX) is a powerful technique for the purification of phosphopeptides due to the strong negative charge imparted by the phosphate groups. acs.org This method separates molecules based on their net negative charge at a given pH. The stationary phase in AEX consists of a solid support functionalized with positively charged groups, which reversibly bind the negatively charged phosphopeptides. Elution is typically achieved by increasing the concentration of a competing salt in the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase.

The acidic nature of the phosphate moiety in deprotected phosphoserine residues makes AEX a particularly suitable purification method. acs.org In the synthesis of heavily phosphorylated peptides, such as the multiphosphorylated sequence H-[Asp-(Ser(P))2]3-Asp-OH derived from phosphophoryn, AEX has proven to be an effective purification strategy. researchgate.net The presence of multiple phosphate groups significantly increases the net negative charge of the peptide, leading to strong retention on the AEX column and allowing for efficient separation from less phosphorylated or non-phosphorylated impurities.

Key Parameters for Anion Exchange Chromatography of Phosphopeptides:

ParameterDescriptionTypical Conditions
Stationary Phase Solid support with positively charged functional groups.Quaternary ammonium (B1175870) (strong anion exchanger) or diethylaminoethyl (weak anion exchanger).
Mobile Phase (Binding) Low ionic strength buffer at a pH where the phosphopeptide is negatively charged.Tris-HCl, phosphate buffer.
Mobile Phase (Elution) Increasing salt gradient (e.g., NaCl, KCl) to displace the bound peptide.Linear or step gradient of 0-1 M NaCl.
pH Crucial for controlling the charge of the peptide and the stationary phase.Typically between 7 and 8.5.

The selection of a strong or weak anion exchanger depends on the specific properties of the target peptide and the impurities to be removed. Strong anion exchangers are charged over a wide pH range, offering robust binding, while weak anion exchangers provide more flexibility in elution conditions due to their pH-dependent charge.

Size Exclusion Chromatography

Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. cytivalifesciences.com This technique employs a porous stationary phase with a defined range of pore sizes. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path length and elute later. cytivalifesciences.com

A significant advantage of SEC is its mild, non-denaturing nature, as there is no direct interaction or binding between the analyte and the stationary phase. cytivalifesciences.com This makes it an ideal polishing step in a multi-step purification strategy for phosphopeptides, particularly for removing smaller molecular weight impurities or aggregates. In the case of the synthetic phosphophoryn peptide, SEC was successfully employed as a complementary technique to anion exchange chromatography, highlighting its utility in achieving high purity for heavily phosphorylated sequences. researchgate.net

General Principles of Size Exclusion Chromatography:

PrincipleDescription
Separation Mechanism Differential partitioning of molecules between the mobile phase and the stagnant liquid phase within the pores of the stationary phase based on size.
Elution Order Largest molecules elute first, followed by progressively smaller molecules.
Mobile Phase Isocratic elution with a buffer that maintains the native conformation of the peptide and minimizes interactions with the stationary phase.
Applications Desalting, buffer exchange, separation of monomers from aggregates, and polishing of purified peptides.

The choice of the SEC resin is critical and should be based on the molecular weight of the target phosphopeptide to ensure optimal resolution.

Challenges with Reversed Phase HPLC for Heavily Phosphorylated Sequences

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of peptide purification, separating molecules based on their hydrophobicity. sigmaaldrich.com However, the introduction of one or more phosphate groups can significantly alter the chromatographic behavior of a peptide, often posing considerable challenges to purification by this method.

The highly hydrophilic nature of the phosphate group can lead to poor retention of phosphopeptides on the nonpolar stationary phases (e.g., C18) used in RP-HPLC, especially for shorter peptides. nih.gov Furthermore, peptides containing multiple phosphorylation sites often exhibit broad peaks or even fail to elute in a sharp, well-defined manner. researchgate.net This phenomenon was observed in the attempted purification of a synthetic, heavily phosphorylated phosphophoryn peptide, where both alkaline and acid buffers failed to facilitate effective purification by RP-HPLC. researchgate.net

Several factors contribute to the difficulties in purifying heavily phosphorylated peptides by RP-HPLC:

Secondary Interactions: The phosphate groups can engage in undesirable secondary interactions with the silica (B1680970) backbone of the stationary phase, leading to peak tailing and poor resolution.

Conformational Effects: Multiple phosphate groups can influence the peptide's conformation in solution, potentially masking hydrophobic residues and further reducing retention.

Heterogeneity: The crude synthetic mixture may contain a complex array of deletion sequences and incompletely phosphorylated species, which can be difficult to resolve from the target peptide due to their similar hydrophobicities.

Observed Elution Behavior of a Heavily Phosphorylated Peptide in RP-HPLC:

PeptideNumber of Phosphate GroupsRP-HPLC ColumnObservation
Synthetic PhosphophorynMultipleC18Ineffective purification with both alkaline and acid buffers. researchgate.net
V2R-9p9C18 end-cappedEluted as a mixture before the solvent peak. researchgate.net

These challenges underscore the necessity of employing alternative or complementary purification strategies, such as anion exchange and size exclusion chromatography, for the successful isolation of peptides synthesized using this compound, particularly those with a high degree of phosphorylation. While RP-HPLC remains an invaluable tool for the analysis and purification of many peptides, its limitations in the context of heavily phosphorylated sequences must be recognized and addressed through the strategic implementation of orthogonal purification techniques.

Advanced Applications and Research Frontiers of Fmoc D Ser Po Obzl Oh Oh in Peptide Chemistry

Synthesis of Complex Phosphoproteins (e.g., Phospholamban, Human Salivary Statherin)

The "building block" approach, which involves incorporating pre-phosphorylated amino acids like Fmoc-D-Ser(PO(OBzl)OH)-OH during synthesis, is the most direct and reliable method for producing phosphopeptides. oup.com This strategy has been successfully employed in the total chemical synthesis of several biologically significant phosphoproteins.

Phospholamban (PLB): This 52-amino acid phosphoprotein is a critical regulator of the sarcoplasmic reticulum Ca-ATPase (SERCA) in cardiac muscle, playing a key role in calcium transport and heart contractility. nih.gov The synthesis of different phosphorylation states of PLB (phosphorylated at Ser-16, Thr-17, or both) has been achieved using Fmoc solid-phase peptide synthesis. nih.gov Specifically, the synthesis of singly phosphorylated PLB at the serine-16 position (P16-PLB) is accomplished by incorporating Fmoc-Ser(PO(OBzl)OH)-OH into the growing peptide chain. nih.govsigmaaldrich.com These synthetic phosphoproteins serve as vital standards for quantitative assays to determine the concentration and function of each phosphorylation state in both healthy and diseased cardiac tissue. nih.gov

Human Salivary Statherin: Statherin is a 43-residue phosphoprotein found in saliva that plays a crucial role in the oral cavity by inhibiting the precipitation of calcium phosphate (B84403) salts, thereby stabilizing saliva and modulating the formation of hydroxyapatite (B223615) on tooth surfaces. nih.gov The first successful solid-phase synthesis of this phosphoprotein utilized Fmoc chemistry with pre-formed phosphoserine building blocks to ensure the correct placement of phosphate groups. sigmaaldrich.com The availability of synthetic statherin provides a homogeneous source of the protein for detailed structural and functional studies, which is often difficult to achieve when isolating it from natural sources.

Characteristics of Synthesized Phosphoproteins
PhosphoproteinLength (Amino Acids)Phosphorylation Site(s)Biological FunctionRelevance of Synthesis
Phospholamban (PLB)52Ser-16, Thr-17Regulates cardiac calcium transport by inhibiting SERCA. nih.govEnables quantitative studies of different phosphorylation states in heart failure research. nih.gov
Human Salivary Statherin43Ser-2, Ser-3Inhibits calcium phosphate precipitation in saliva. nih.govProvides homogeneous material for structural and functional analysis. sigmaaldrich.com

Design and Synthesis of Phosphopeptide Libraries

Phosphopeptide libraries are powerful tools for studying protein-protein interactions, identifying substrates for protein kinases and phosphatases, and developing inhibitors for signaling pathways. The synthesis of these libraries, particularly those with multiple phosphorylation sites, presents significant challenges. bachem.com

The primary difficulties include steric hindrance from the bulky phosphoamino acid precursors and electrostatic repulsion, both of which can lead to decreased coupling efficiency. bachem.com Furthermore, the protected phosphate group on serine and threonine residues is susceptible to β-elimination (the removal of the phosphate group) under the basic conditions required for Fmoc deprotection. bachem.com

The use of this compound is central to overcoming these hurdles. The monobenzyl protecting group on the phosphate minimizes the risk of β-elimination compared to fully protected phosphate triesters. sigmaaldrich-jp.com However, careful optimization of reaction conditions is still necessary, especially for peptides with multiple or clustered phosphorylation sites. Research has shown that for sensitive sequences, using a weaker base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at very low concentrations or alternative amines like cyclohexylamine (B46788) for the Fmoc deprotection step can suppress this side reaction. sigmaaldrich.combachem.com

Challenges and Strategies in Phosphopeptide Library Synthesis
ChallengeCauseMitigation StrategyRole of this compound
Low Coupling YieldsSteric hindrance and electrostatic repulsion from the phosphate group. bachem.comUse of potent coupling reagents (e.g., HATU, HCTU) and optimized protocols.Serves as the essential building block for introducing the phosphoserine moiety.
β-EliminationBasic conditions (e.g., piperidine) used for Fmoc deprotection. bachem.comUse of milder bases (e.g., low concentration DBU, cyclohexylamine) for the deprotection step following phosphoserine incorporation. sigmaaldrich.combachem.comThe monobenzyl protection is more stable to standard Fmoc deprotection conditions than other protecting group strategies. sigmaaldrich-jp.com
Side Reactions during CleavageReattachment of the benzyl (B1604629) protecting group to other residues (e.g., Methionine) during TFA cleavage.Performing the cleavage reaction at room temperature and using appropriate scavengers.The benzyl group is readily removed during the final TFA-mediated acidolysis step. oup.com

Integration into Convergent Peptide Synthesis Approaches

For the synthesis of very long peptides or small proteins, a linear, stepwise solid-phase approach can become inefficient, with yields decreasing at each step. Convergent synthesis, also known as fragment condensation, offers a strategic alternative. In this approach, shorter, protected peptide fragments are synthesized independently and then joined together to form the final, larger peptide.

Development of Non-Hydrolyzable Phosphotyrosyl Mimetics (Contextual Relevance for Phosphoamino Acid Chemistry)

While this compound is a phosphoserine derivative, the broader field of phosphoamino acid chemistry faces the common challenge of the phosphate ester bond's susceptibility to hydrolysis by phosphatase enzymes. This enzymatic instability can limit the therapeutic potential of phosphopeptide-based drugs. To address this, researchers have developed non-hydrolyzable mimetics that replace the labile P-O bond with a more stable P-C bond.

A prominent example from the field of phosphotyrosine chemistry is 4-[difluoro(phosphono)methyl]-L-phenylalanine (F₂Pmp). In this mimetic, the oxygen atom linking the phosphate to the amino acid side chain is replaced by a difluoromethylene (CF₂) group. This substitution creates a phosphonate (B1237965) that is resistant to phosphatase activity while maintaining the electronic and structural properties necessary for binding to target proteins, such as SH2 domains. Peptide probes containing F₂Pmp have been successfully used to enrich and study protein tyrosine phosphatases, an application that would fail with standard phosphotyrosine peptides due to rapid dephosphorylation.

The principles guiding the development of phosphotyrosyl mimetics are directly relevant to phosphoserine chemistry. The creation of stable phosphonate analogs of phosphoserine is an active area of research aimed at producing phosphatase-resistant peptides to better study serine/threonine kinase signaling pathways and to develop more stable therapeutic agents.

Comparison of Phosphate and Phosphonate Mimetics
FeaturePhosphoester (e.g., Phosphoserine)Phosphonate Mimetic (e.g., F₂Pmp)
LinkageP-O-CP-CF₂-C
Enzymatic StabilitySusceptible to phosphatase-catalyzed hydrolysis.Resistant to phosphatase-catalyzed hydrolysis.
ApplicationStudying kinase/phosphatase activity, protein-protein interactions.Developing phosphatase-resistant inhibitors, affinity probes for phosphatases.

Emerging Trends in Sustainable Peptide Synthesis

The chemical synthesis of peptides, particularly on an industrial scale, generates significant chemical waste. In response, there is a growing movement to integrate the principles of green chemistry into peptide synthesis to reduce its environmental impact.

Solid-phase peptide synthesis has traditionally relied heavily on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). Green chemistry initiatives aim to replace these with more environmentally benign alternatives. Research is focused on identifying greener solvents that maintain high reaction efficiency without compromising the integrity of the peptide or the protecting groups, such as the one on this compound. Other green principles being applied to SPPS include moving from batch to continuous flow processes to reduce excess reagent use, minimizing wash steps, and developing protocols that operate at ambient temperatures to save energy.

The coupling step in SPPS, where the bond between amino acids is formed, requires an activating agent, or coupling reagent. Many traditional coupling reagents have low atom economy, meaning a large portion of the atoms in the reagents end up as waste byproducts rather than in the final product. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) were early reagents but generated poorly soluble urea (B33335) byproducts that complicated purification.

Conclusion and Future Perspectives

Summary of Fmoc-D-Ser(Po(Obzl)Oh)-OH's Contributions to Phosphopeptide Synthesis

This compound is a critical building block for the preparation of peptides containing D-phosphoserine via Fmoc solid-phase peptide synthesis (SPPS). alfa-chemistry.com Its primary contribution lies in providing an effective means to incorporate a phosphorylated serine residue into a peptide sequence with a specific, non-natural stereochemistry. This derivative is designed for compatibility with standard SPPS protocols and can be introduced using common activation methods like PyBOP® and TBTU. alfa-chemistry.comsigmaaldrich.com

A key feature of this reagent is the monobenzyl protection of the phosphate (B84403) group. This design is crucial because fully protected phosphate triesters of serine are prone to β-elimination when treated with piperidine (B6355638), the standard reagent for Fmoc group removal. merckmillipore.com The monoprotected phosphate in this compound is stable under these conditions, which allows for the efficient and stepwise synthesis of peptides containing multiple phosphorylation sites. sigmaaldrich.com While the use of its L-counterpart, Fmoc-L-Ser(PO(OBzl)OH)-OH, has been instrumental in mimicking natural biological processes, the availability of the D-enantiomer allows researchers to create peptides with enhanced stability against enzymatic degradation or with unique conformational properties for therapeutic and research applications. nbinno.com

Despite its utility, challenges such as the formation of β-piperidinylalanine as a byproduct during Fmoc deprotection, particularly under microwave conditions, have been noted. sigmaaldrich.comresearchgate.net However, strategies to mitigate this side reaction, such as using alternative deprotection reagents like cyclohexylamine (B46788) or DBU for the critical step, have been developed. sigmaaldrich.com The successful application of this building block has been demonstrated in the synthesis of complex phosphopeptides, underscoring its significant contribution to the field. sigmaaldrich.com

Remaining Challenges and Unresolved Problems in Phosphopeptide Chemistry

Despite advancements facilitated by building blocks like this compound, the broader field of phosphopeptide chemistry and phosphoproteomics continues to face significant hurdles. These challenges span the entire workflow from synthesis and sample preparation to analysis.

A primary issue is the often low abundance and stoichiometry of phosphopeptides in biological samples, which complicates their detection and analysis. rsc.orgrsc.org Furthermore, phosphopeptides exhibit poor behavior during liquid chromatography (LC) and can be lost during sample preparation due to the formation of complexes with metal ions. rsc.org The labile nature of the phosphoester bond can also lead to its fragmentation during mass spectrometry analysis, complicating the confident identification and localization of phosphorylation sites. rsc.org

Enrichment techniques are essential for isolating phosphopeptides from complex mixtures, but these methods can suffer from incomplete recovery and variability, which in turn impairs the accuracy and reproducibility of quantification. rsc.orgrsc.orgdundee.ac.uk Quantifying the extent of phosphorylation at a specific site remains a complex task, especially when multiple phosphorylation sites are located in close proximity on the same peptide. oup.com These analytical difficulties present a formidable challenge to achieving a comprehensive understanding of the dynamic nature of protein phosphorylation in biological systems. oup.comacs.org

Directions for Future Research in Modified Amino Acid Building Blocks

The future of peptide science is intrinsically linked to the development of novel modified amino acid building blocks that expand the chemical diversity and functionality of synthetic peptides. Research is increasingly focused on non-canonical amino acids (ncAAs) designed to enhance the therapeutic properties of peptides, including their metabolic stability, binding affinity, and in vivo half-life. researchgate.netgrace.com

Future work will likely concentrate on several key areas:

Novel Protecting Group Strategies: Developing new protecting groups for phosphorylated and other modified amino acids that offer improved stability, orthogonality, and fewer side reactions during synthesis.

Backbone and Side-Chain Modifications: Creating building blocks with altered backbones or unique side chains to control peptide conformation, improve cell permeability, and enhance resistance to proteolysis. researchgate.net

Functional Moieties: Designing amino acids that carry specific functional payloads, such as fluorescent probes, cross-linkers, or cytotoxic agents, for diagnostic and therapeutic applications.

Bridging In Silico Design and Synthesis: A significant challenge is translating computationally designed peptides with novel ncAAs into chemically accessible molecules. researchgate.net Future research will focus on developing synthesis-aware computational tools that can predict the feasibility of synthesizing these custom building blocks, thereby accelerating the design-build-test cycle. researchgate.net

The overarching goal is to move beyond simply mimicking natural peptides and to engineer molecules with precisely tailored, superior properties for a wide range of applications in medicine and biotechnology. grace.com

Potential for Further Automation and High-Throughput Synthesis

To fully realize the potential of an expanded repertoire of peptide building blocks, significant advances in automation and high-throughput synthesis are required. The complexity and length of many modern peptide synthesis projects make manual approaches inefficient and prone to error.

The trend towards automation is already well-established, with automated peptide synthesizers becoming standard laboratory equipment. creative-peptides.com The future will see these platforms become more sophisticated, integrating machine learning and artificial intelligence to optimize synthesis protocols in real-time. rsc.org This could involve automated adjustments to coupling times, temperatures, and reagent choices to maximize yield and purity for challenging sequences. creative-peptides.comrsc.org

For phosphoproteomics, automated sample preparation and enrichment are critical for improving robustness and throughput. nih.govnih.gov Systems capable of processing dozens or even hundreds of samples in parallel with high reproducibility are being developed, which will be essential for large-scale clinical and biological studies. nih.govyoutube.com The integration of automated synthesis platforms with high-throughput screening and purification systems will create a seamless workflow from peptide design to biological evaluation. youtube.comyoutube.com This synergy will dramatically accelerate the pace of discovery in peptide-based drug development and fundamental biological research.

Q & A

Q. How should Fmoc-D-Ser(PO(OBzl)OH)-OH be handled and stored to ensure stability during peptide synthesis?

Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust .
  • Storage: Store at –20°C in a desiccator to prevent hydrolysis of the phosphate group. Avoid repeated freeze-thaw cycles, which may degrade the compound .
  • Solubility: Pre-dissolve in DMF or DMSO (100 mg/mL) with brief sonication to ensure complete dissolution before coupling .

Q. What are the recommended purification protocols for this compound-containing peptides?

Methodological Answer:

  • HPLC Purification: Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA). Phosphorylated peptides often elute later due to increased hydrophilicity .
  • Mass Spectrometry (MS): Confirm phosphorylation via MALDI-TOF or ESI-MS , observing a mass increase of ~246 Da (PO(OBzl) group) .
  • Phosphatase Treatment: Validate phosphorylation by incubating with alkaline phosphatase; a mass shift of –246 Da confirms successful dephosphorylation .

Q. How does the solubility of this compound impact experimental design?

Methodological Answer:

  • Solvent Compatibility: The compound is highly soluble in DMF/DMSO but insoluble in water. For aqueous reactions, use <5% DMSO in buffered solutions to avoid precipitation .
  • Coupling Efficiency: Optimize solvent-to-resin ratios (e.g., 10 mL/g resin) to prevent steric hindrance during solid-phase synthesis .

Advanced Research Questions

Q. How can epimerization of this compound be minimized during SPPS?

Methodological Answer:

  • Activation Reagents: Use TBTU/HATU instead of DCC to reduce racemization. Pre-activate for 3–5 minutes in DMF before coupling .
  • Temperature Control: Perform couplings at 4°C to slow base-catalyzed epimerization .
  • Kinetic Analysis: Monitor reaction rates using HPLC ; phosphorylated Ser exhibits ~30% slower coupling compared to non-phosphorylated analogs, requiring extended reaction times (2–3 hours) .

Q. What strategies improve phosphorylation efficiency in complex peptide sequences?

Methodological Answer:

  • Side-Chain Protection: The OBzl (benzyl) group on the phosphate prevents β-elimination during acidic deprotection (e.g., TFA cleavage) .
  • Resin Choice: Use Wang or Rink amide resins with low acid-lability to preserve the phosphate group during final cleavage .
  • Coupling Additives: Add HOAt (1-hydroxy-7-azabenzotriazole) to enhance activation of sterically hindered phosphorylated amino acids .

Q. How do analytical methods resolve contradictions in phosphorylation site assignment?

Methodological Answer:

  • LC-MS/MS: Perform collision-induced dissociation (CID) to identify diagnostic ions (e.g., m/z 216 for phosphorylated Ser) .
  • NMR Spectroscopy: Use ³¹P-NMR to confirm phosphorylation (δ = –1 to +2 ppm for phosphoserine) and ²D HSQC to map spatial interactions .
  • Isotopic Labeling: Incorporate ¹³C-labeled glycine adjacent to phosphorylated Ser to enhance NMR signal resolution .

Q. What are the limitations of this compound in glycopeptide synthesis?

Methodological Answer:

  • Steric Hindrance: The bulky PO(OBzl) group reduces coupling efficiency in sequences with adjacent glycosylated residues (e.g., GalNAc-modified Thr). Use pseudo-proline dipeptides to alleviate steric strain .
  • Orthogonal Deprotection: Remove the OBzl group via hydrogenolysis (H₂/Pd-C) after peptide synthesis, but avoid this step if disulfide bonds are present .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.